N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c23-14-22(10-4-1-5-11-22)25-19(29)13-30-21-27-26-20(28(21)15-8-9-15)17-12-24-18-7-3-2-6-16(17)18/h2-3,6-7,12,15,24H,1,4-5,8-11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYIEVTWILUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3CC3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound's molecular formula is C23H26N6OS, with a molecular weight of 434.56 g/mol. It features a triazole ring and a sulfanyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6OS |
| Molecular Weight | 434.56 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic processes.
- Receptor Modulation : It can modulate receptor activities, potentially influencing cellular signaling pathways.
- Metal Ion Interaction : The triazole ring can bind to metal ions, affecting their function in biological systems.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of pathogens.
Case Studies
- Gram-positive and Gram-negative Bacteria : In vitro studies revealed that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to 1000 µg/mL against Staphylococcus aureus and Bacillus subtilis . Notably, compounds with increased lipophilicity showed enhanced activity against Gram-positive bacteria due to their cell wall structure.
- Fungal Infections : The compound demonstrated potent antifungal activity against Candida albicans and Candida glabrata, with MIC values as low as 2 µg/mL for some derivatives . This suggests that the introduction of electron-rich sulfur atoms into the triazole ring significantly enhances bioactivities.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
Scientific Research Applications
Pharmacological Research
The compound exhibits potential pharmacological properties, particularly in the field of neuropharmacology. Studies have indicated that compounds with similar structural motifs may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Mechanism of Action :
Research indicates that the triazole moiety can influence various biological pathways, including those involved in inflammation and neuronal signaling. Compounds like this one may act as modulators of receptor activity or enzyme inhibitors .
Antimicrobial Activity
Recent investigations have focused on the antimicrobial properties of similar compounds. The presence of the indole and triazole rings suggests that N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide could exhibit significant activity against various bacterial strains.
Case Study :
A study reported that triazole derivatives showed promising results against resistant strains of bacteria, indicating a potential role for this compound in developing new antibiotics .
Cancer Research
The compound's structural features may also position it as a candidate for anticancer therapies. Research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
Case Study :
In vitro studies demonstrated that compounds with similar structures could inhibit cancer cell proliferation and promote apoptosis in specific cancer types, such as breast and lung cancer .
Comparison with Similar Compounds
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Potential
- Compound 8g (oxadiazole derivative) demonstrated COX-2 inhibition (IC₅₀ = 1.2 µM) due to its indole-methyl group and sulfanyl-acetamide side chain .
- The target compound’s indol-3-yl substituent may similarly target COX-2 or serotonin receptors, but the cyclopropyl group could alter binding kinetics.
Anti-Inflammatory and Analgesic Activity
- Triazole-furan derivatives (e.g., from ) showed anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s cyanocyclohexyl group may enhance potency but requires empirical validation.
Toxicity and Selectivity
- Chlorophenyl-substituted analogues (e.g., 6m) exhibited higher cytotoxicity (LD₅₀ = 45 µM in HeLa cells) , whereas oxadiazole derivatives (8g) showed lower toxicity (LD₅₀ > 100 µM) . The cyanocyclohexyl group’s impact on toxicity remains unstudied.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation to form the 1,2,4-triazole core, followed by sulfanyl acetamide coupling. Key steps include:
- Cyclocondensation: Reacting hydrazine derivatives with cyclopropane carbonyl precursors under reflux (80–100°C) in ethanol .
- Sulfanyl coupling: Using thiourea or mercaptoacetic acid in dichloromethane (DCM) with a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety .
- Optimization: Reaction temperatures (60–100°C), solvent polarity (DCM vs. ethanol), and catalyst selection (e.g., DMAP) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should researchers prioritize?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: C≡N stretch (~2240 cm⁻¹), amide C=O (~1680 cm⁻¹), and S–C=S vibrations (~650 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological significance of the cyclopropyl and indole moieties?
Answer:
- Substituent Variation: Replace cyclopropyl with methyl or phenyl groups to assess steric/electronic effects. Modify indole with halogenation (e.g., 5-F, 5-Cl) to probe π-π stacking .
- Assay Design: Test analogs in enzyme inhibition (e.g., kinase assays) and antimicrobial models (e.g., MIC against S. aureus). Computational docking (AutoDock Vina) predicts binding interactions with targets like topoisomerase II .
- Key Finding: Cyclopropyl enhances metabolic stability, while indole improves target affinity via hydrophobic interactions .
Advanced: What experimental strategies are recommended for resolving contradictory bioactivity data observed across cell lines or model organisms?
Answer:
- Pharmacokinetic Profiling: Compare metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cells) to identify species-specific differences .
- Orthogonal Validation: Use surface plasmon resonance (SPR) to confirm target binding affinity independently of cell-based assays .
- Data Normalization: Account for variations in cell viability protocols (e.g., MTT vs. ATP-based assays) by standardizing readouts .
Advanced: What computational chemistry approaches are most suitable for predicting the binding mode of this compound with kinase enzymes?
Answer:
- Molecular Docking: Use crystal structures of kinase targets (e.g., PDB entries) to model interactions. Prioritize hydrogen bonding between the triazole N3 and kinase hinge residues (e.g., Glu91 in CDK2) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS) to assess conformational flexibility of the cyanocyclohexyl group .
- Validation: Mutagenesis studies (e.g., Ala-scanning of kinase active sites) confirm predicted binding residues .
Basic: What are the recommended protocols for maintaining compound stability during long-term storage and experimental use?
Answer:
- Storage: Lyophilized powder stored at -20°C under argon. Solutions prepared in anhydrous DMSO (≤1 mM), aliquoted to avoid freeze-thaw cycles .
- Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation. Limit exposure to light and humidity .
Advanced: How can researchers employ orthogonal analytical techniques to validate purity when unexpected byproducts form during synthesis?
Answer:
- HPLC-HRMS: Detect low-abundance byproducts (e.g., de-cyanated analogs) via exact mass (±0.001 Da) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from regioisomers (e.g., triazole substitution patterns) .
- X-ray Crystallography: Confirm regiochemistry of the triazole core if single crystals are obtainable .
Advanced: What mechanistic hypotheses could explain the dual antimicrobial and anticancer activities reported for structural analogs of this compound?
Answer:
- Anticancer Mechanism: Triazole-mediated inhibition of tubulin polymerization (IC₅₀ ~2 µM in MCF-7 cells) via binding to the colchicine site .
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), with MIC values ≤8 µg/mL against Gram-positive strains .
- Dual Activity: Indole moiety’s redox activity generates ROS in cancer cells while enhancing membrane penetration in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
